molecular formula C22H26ClN5O2 B2567996 methyl 1-[5-(4-chlorobenzyl)-4,6-dimethyl-2-pyrimidinyl]-5-pentyl-1H-1,2,3-triazole-4-carboxylate CAS No. 866040-44-0

methyl 1-[5-(4-chlorobenzyl)-4,6-dimethyl-2-pyrimidinyl]-5-pentyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2567996
M. Wt: 427.93
InChI Key: XOCTYWZIGCKQOX-UHFFFAOYSA-N
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Description

Methyl 1-[5-(4-chlorobenzyl)-4,6-dimethyl-2-pyrimidinyl]-5-pentyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C22H26ClN5O2 and its molecular weight is 427.93. The purity is usually 95%.
BenchChem offers high-quality methyl 1-[5-(4-chlorobenzyl)-4,6-dimethyl-2-pyrimidinyl]-5-pentyl-1H-1,2,3-triazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-[5-(4-chlorobenzyl)-4,6-dimethyl-2-pyrimidinyl]-5-pentyl-1H-1,2,3-triazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties

This compound exhibits valuable pharmacological properties, particularly showing anti-convulsive activity. It's useful in the treatment of epilepsy, tension, and agitation conditions. Notable examples of similar compounds demonstrating these effects include 1-[2-(o-chlorobenzoyl)-4-chlorophenyl]-5-(morpholinomethyl)-1H-1,2,4-triazole-3-carboxamide and its derivatives (Shelton, 1981).

Synthesis and Chemical Properties

  • The synthesis process of derivatives like 4-Amino-1-methyl-1H-1,2,3-triazole-5-carboxamide involves complex chemical reactions, indicating the versatility and synthetic utility of such compounds (Albert & Taguchi, 1972).
  • A study on the reaction scope of methyl 1,2,3-triazine-5-carboxylate with alkyl and aryl amidines revealed the compound's high reactivity and efficiency in producing pyrimidines, which are important in various chemical and biological applications (Quiñones, Wu, & Boger, 2021).

Heterocyclic Chemistry

  • The compound's related derivatives, such as 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, demonstrate the importance of this class of compounds in heterocyclic chemistry, offering potential for diverse chemical synthesis (Westerlund, 1980).

Structural and Conformational Studies

  • In-depth studies on similar compounds, like N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, have been conducted to understand their spectroscopic, structural, and conformational characteristics. Such research aids in the development of new compounds with specific properties (Dzygiel et al., 2004).

Novel Derivatives and Reactions

  • Research on the synthesis of novel derivatives, like 5-(4,6-Dimethyl-2-Pyrimidinylsulfanyl)methyl-1,2,4-triazole-3-thione, and their subsequent reactions showcases the expansive potential of this compound in creating a variety of chemical entities (Burbulienė et al., 2003).

Antimycobacterial Activity

  • Alkyl l-heteroaryl-1H-1,2,3-triazole-4-carboxylates, a class including similar compounds, have been synthesized and tested for antimycobacterial activity, demonstrating the compound's potential in medical applications (Japelj et al., 2005).

Anticonvulsant and Anticancer Activities

properties

IUPAC Name

methyl 1-[5-[(4-chlorophenyl)methyl]-4,6-dimethylpyrimidin-2-yl]-5-pentyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN5O2/c1-5-6-7-8-19-20(21(29)30-4)26-27-28(19)22-24-14(2)18(15(3)25-22)13-16-9-11-17(23)12-10-16/h9-12H,5-8,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCTYWZIGCKQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(N=NN1C2=NC(=C(C(=N2)C)CC3=CC=C(C=C3)Cl)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-[5-(4-chlorobenzyl)-4,6-dimethyl-2-pyrimidinyl]-5-pentyl-1H-1,2,3-triazole-4-carboxylate

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